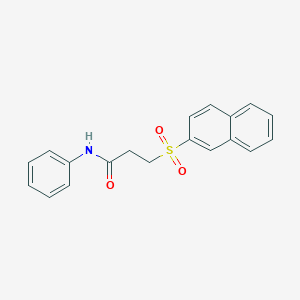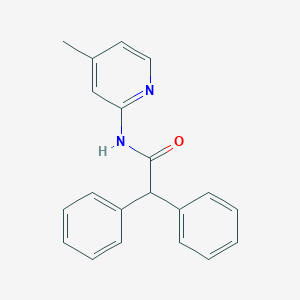
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide, also known as NPD-001, is a novel compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a variety of effects, including the induction of cell cycle arrest, apoptosis, and differentiation. The exact mechanism by which 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide inhibits HDAC is not fully understood and requires further study.
Biochemical and Physiological Effects:
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDAC, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to increase acetylation levels of histones, which can lead to changes in gene expression. 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide is its unique mechanism of action as an HDAC inhibitor. This makes it a promising candidate for further study in a variety of research areas. However, one limitation of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the study of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cancer treatment. Further study is also needed to fully understand the mechanism by which 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide inhibits HDAC and to develop more potent derivatives of the compound.
Méthodes De Synthèse
The synthesis of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide involves a multi-step process that begins with the reaction of naphthalene-2-sulfonyl chloride with phenylpropanolamine. This intermediate is then reacted with sodium hydride and N,N-dimethylformamide to yield the final product, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide.
Applications De Recherche Scientifique
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been used as a lead compound for the development of new drugs.
Propriétés
Nom du produit |
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide |
|---|---|
Formule moléculaire |
C19H17NO3S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(20-17-8-2-1-3-9-17)12-13-24(22,23)18-11-10-15-6-4-5-7-16(15)14-18/h1-11,14H,12-13H2,(H,20,21) |
Clé InChI |
FFWFPQWWYJZRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















